molecular formula C3H6O2<br>HCOOC2H5<br>C3H6O2 B1671648 Ethyl formate CAS No. 109-94-4

Ethyl formate

Cat. No.: B1671648
CAS No.: 109-94-4
M. Wt: 74.08 g/mol
InChI Key: WBJINCZRORDGAQ-UHFFFAOYSA-N
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Description

Ethyl formate is an ester formed when ethanol (an alcohol) reacts with formic acid (a carboxylic acid). It has a characteristic fruity odor, reminiscent of rum, and is partially responsible for the flavor of raspberries. This compound occurs naturally in some plant oils, fruits, and juices . It is a colorless liquid with a boiling point of 54.0°C and a density of 0.917 g/cm³ .

Biochemical Analysis

Biochemical Properties

Ethyl formate does not occur naturally in the animal kingdom . It is generally recognized as safe by the U.S. Food and Drug Administration . In industry, it is used as a solvent for cellulose nitrate, cellulose acetate, oils, and greases .

Cellular Effects

According to the U.S Occupational Safety and Health Administration (OSHA), this compound can irritate eyes, skin, mucous membranes, and the respiratory system of humans and other animals; it is also a central nervous system depressant .

Molecular Mechanism

This compound is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .

Temporal Effects in Laboratory Settings

This compound is a volatile and flammable substance used as a fumigant to control insects in stored grain . It has a low solubility in water . It is not normally persistent in soils . It is moderately toxic to mammals if ingested and is an irritant .

Dosage Effects in Animal Models

In rabbits, the single oral Narcotic Dose (ND 50) of 28 mmol/kg bw (approximately equivalent to 2070 mg/kg bw, the oral LD 50 dose) produced stupor and loss of voluntary movements; higher doses caused a disappearance of corneal reflexes, nystagmus, dyspnoea and bradycardia .

Metabolic Pathways

This compound is an ethyl ester of formic acid . Its microwave spectrum indicates the presence of two isomeric forms having the ethyl group cis to the carbonyl oxygen atom but having different arrangement of the methyl group about the -CH 2 -O bond .

Transport and Distribution

This compound is a volatile and flammable substance . It has a low solubility in water . It is not normally persistent in soils .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl formate is typically synthesized through the Fischer esterification process, which involves the reaction of ethanol with formic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, this compound is produced by reacting ethanol with formic acid in the presence of a catalyst. The process involves heating the mixture to around 65-70°C and maintaining these conditions for 1.5 to 2 hours. The product is then distilled to obtain pure this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common.

    Reduction: It can be reduced to ethanol and formic acid under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Ethanol and formic acid.

    Reduction: Ethanol and formic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyl formate
  • Ethyl acetate
  • Propyl formate
  • Butyl formate

Properties

IUPAC Name

ethyl formate
Source PubChem
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InChI

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WBJINCZRORDGAQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2, Array
Record name ETHYL FORMATE
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Source Wikipedia
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DSSTOX Substance ID

DTXSID6040117
Record name Ethyl formate
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Molecular Weight

74.08 g/mol
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Physical Description

Ethyl formate appears as a clear colorless liquid with a pleasant odor. Flash point -4 °F. Less dense than water. Vapors heavier than air., Colorless liquid with a fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid with a sharp, rum-like odour, Colorless liquid with a fruity odor.
Record name ETHYL FORMATE
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Record name ETHYL FORMATE
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Record name Ethyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/311/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL FORMATE
Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl formate
Source The National Institute for Occupational Safety and Health (NIOSH)
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Boiling Point

129.6 °F at 760 mmHg (USCG, 1999), 54.5 °C @ 760 MM HG, 52.00 to 54.00 °C. @ 760.00 mm Hg, 52-54 °C, 130 °F
Record name ETHYL FORMATE
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Record name Ethyl formate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Record name ETHYL FORMATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl formate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0278.html
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Flash Point

-4 °F (USCG, 1999), -20 °C, -20 °C (-4 °F) (CLOSED CUP), -20 °C c.c., -4 °F
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Record name Ethyl formate
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Record name ETHYL FORMATE
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ETHYL FORMATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/106
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl formate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0278.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

9 % at 64 °F (NIOSH, 2023), SOLUBILITY IN WATER: 9 PARTS/100 @ 18 °C; MISCIBLE WITH BENZENE, SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER; VERY SOL IN ACETONE, SOL IN MOST ORGANIC SOLVENTS, 88,250 mg/L at 25 °C, 88.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 10.5, Soluble in most fixed oils, propylene glycol, water (with gradual decomposition), slightly soluble in mineral oil. Insoluble in glycerol, 1ml in 5ml 50% ethanol (in ethanol), (64 °F): 9%
Record name ETHYL FORMATE
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Record name ETHYL FORMATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Record name Ethyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/311/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl formate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0278.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.922 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9168 @ 20 °C, CONVERSION FACTORS: 1 MG/L EQUIV TO 330 PPM; 1 PPM EQUIV TO 3.03 MG/CU M; DENSITY OF SATURATED AIR: 1.25 (AIR= 1), Relative density (water = 1): 0.92, 0.917-0.922, 0.92
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Record name ETHYL FORMATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Ethyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/311/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL FORMATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/106
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl formate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0278.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.56 (AIR= 1), Relative vapor density (air = 1): 2.6
Record name ETHYL FORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL FORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Vapor Pressure

200 mmHg (NIOSH, 2023), 245.0 [mmHg], Vapor pressure = 245 mm Hg at 25 °C (calc from exper determined coefficients), 200 MM HG @ 20.6 °C, Vapor pressure, kPa at 20 °C: 25.6, 200 mmHg
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URL https://cameochemicals.noaa.gov/chemical/697
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl formate
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL FORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL FORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL FORMATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/106
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl formate
Source The National Institute for Occupational Safety and Health (NIOSH)
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Mechanism of Action

It has been assumed, but not proved, that hydrolysis and release of formic acid on the moist surfaces are responsible for the irritant action of ethyl formate.
Record name ETHYL FORMATE
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Color/Form

MOBILE LIQUID, WATER-WHITE LIQ, Colorless liquid.

CAS No.

109-94-4
Record name ETHYL FORMATE
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Melting Point

-110 °F (USCG, 1999), -80.5 °C, -80 °C, -113 °F
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Synthesis routes and methods I

Procedure details

The method (a) is a method wherein only water is distilled out at 50~100° C. under a reduced pressure of less than 760 mmHg, as the system is not forming azeotropic mixture with water. The method (b) is a method wherein orthocarboxylic acid esters, such as methyl orthoformate, ethyl orthoformate, methyl orthoacetate, ethyl orthoacetate or the like, or diketene, formamide, dicyclohexyl carbodiimide or the like is added and the residual water is decomposed by reacting therewith at 30~90° C. If the reaction temperature is lower than 30° C., the water decomposition will require a long time, while if in excess of 90° C., moisture will condense at vacant spaces in the reactor, rather resulting in insufficient water-removal, so that either case is not preferable. In this water removing method, low boiling point solvents are by-produced as decomposition products, such as methyl alcohol, ethyl alcohol, methyl formate, ethyl formate, methyl acetate, ethyl acetate or the like, when the orthocarboxylic acid esters are used, or such as acetone or the like, when the diketene is used. Therefore, it is preferred that these low boiling point solvents are distilled off under vacuum, after the water decomposition reaction, for the purpose of preventing popping of coating films. Further, ammonium formate when the formamide is used, or dicyclohexyl urea when dicyclohexyl carbodiimide is used, is by-produced, such a decomposition product is required to be separated by filtration after the water decomposition reaction. The method (c) is a method wherein the organic layer is passed through a column filled with polymer water absorbents, such as Sumika Gel S-50, SP-520, N-100, Np-1020, F-03, F-51 or F-75 (all trade names, manufactured by Sumitomo Chemical Co., Ltd.), Aquakeep 4S or 10HS (both trade names, manufactured by Seitetsu Kagaku Co., Ltd.) or molecular sieves, or a method wherein any one of or a mixture of the above polymer water absorbents, molecular sieves or dehydrates of inorganic salts such as sodium sulphate, calcium chloride, calcium oxide or the like is admixed with the organic layer and, after stirring, separated by filtration. The method (d) is a water removing method that has been generally used to obtain dry particles after emulsion polymerization, as is for example referred to British Patent No. 967,051, page 5, wherein organic solvents capable to form an azeotropic mixture with water are added and water is azeotropically distilled off at 50~100° C. Alternatively, it is a method wherein the organic layer is sprayed at 20~100° C. from a nozzle to vaporize water with organic solvent and then drying residue is dispersed again in the organic solvent.
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methyl orthoformate
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methyl orthoacetate
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ethyl orthoacetate
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Synthesis routes and methods II

Procedure details

The DHP yield was improved by approximately 30% to a maximum of 81% by A. Sommer, DE-OS 1 200 308 by reacting malonodiamide with formamide in alcoholic solution with more than 2 moles, advantageously with 3.0 to 3.9 moles, of alkali metal alkoxide. As opposed to Brown, this worker employed formamide in the examples in amounts of just over 2 moles per mole of malonodiamide. The alkali metal alkoxides used were sodium ethoxide in methanol and sodium methoxide in ethanol. In the latter case, the methanol was distilled off from the reaction mixture, thus dispensing with filtration of the salts which had precipitated. Ethyl formate instead of formamide yielded, together with sodium ethoxide, DHP in a yield of only 61.5%.
Quantity
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sodium methoxide
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alkali metal alkoxides
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl formate
Reactant of Route 2
Reactant of Route 2
Ethyl formate
Reactant of Route 3
Reactant of Route 3
Ethyl formate
Reactant of Route 4
Reactant of Route 4
Ethyl formate
Reactant of Route 5
Reactant of Route 5
Ethyl formate
Reactant of Route 6
Reactant of Route 6
Ethyl formate

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